molecular formula C9H7BrN2O B2678675 3-Bromo-2-methoxy-1,5-naphthyridine CAS No. 2307552-97-0

3-Bromo-2-methoxy-1,5-naphthyridine

Cat. No. B2678675
CAS RN: 2307552-97-0
M. Wt: 239.072
InChI Key: DVIVTSWBCOLRPO-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-1,5-naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are of significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 3-Bromo-2-methoxy-1,5-naphthyridine, involves various strategies . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methoxy-1,5-naphthyridine is represented by the linear formula C8H5BrN2 .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including 3-Bromo-2-methoxy-1,5-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents. They can undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Scientific Research Applications

Cancer Research and Therapeutic Potentials

A novel naphthyridine derivative demonstrated significant anticancer activity against human melanoma A375 cells. This compound, referred to as 3u, induces necroptosis at low concentrations and apoptosis at high concentrations. The mechanism involves the upregulation of death receptors and scaffold proteins in A375 cells, suggesting potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Organic Synthesis and Chemical Reactions

  • The reactivity of 3-bromo-2-ethoxy-1,5-naphthyridine with KNH2/NH3 was reinvestigated, revealing insights into amination reactions and the synthesis of isomeric amino derivatives. The findings contribute to a deeper understanding of naphthyridine chemistry and its applications in synthesis (Haak & Plas, 2010).
  • A study explored the use of ionic liquid halide nucleophilicity for the cleavage of ethers, highlighting a green protocol for regenerating phenols from ethers, demonstrating the versatility of naphthyridine derivatives in facilitating environmentally friendly chemical transformations (Boovanahalli et al., 2004).

Material Science and Photophysical Properties

Postfunctionalization of poly(3-hexylthiophene) (P3HT) using derivatives including naphthyridine-based compounds has shown to systematically study and enhance the optical and photophysical properties of poly(thiophenes). This research indicates the potential of naphthyridine derivatives in developing materials with improved fluorescence and electronic properties (Li et al., 2002).

Medicinal Chemistry and Drug Development

  • Naphthyridine derivatives, including those related to 3-Bromo-2-methoxy-1,5-naphthyridine, are being explored for their antiestrogenic activities. These compounds show promise in the development of treatments for conditions responsive to estrogen modulation, demonstrating the therapeutic potential of naphthyridine derivatives in medicinal chemistry (Jones et al., 1979).
  • The synthesis and characterization of ruthenium (II) carbonyl complexes containing naphthyridine and acetylacetonate ligands have been conducted, showcasing the catalytic activity of these complexes in the hydrogen transfer reaction. This research points to the application of naphthyridine derivatives in catalysis and their role in facilitating chemical reactions relevant to pharmaceutical manufacturing and material science (Moya et al., 2013).

Safety And Hazards

When handling 3-Bromo-2-methoxy-1,5-naphthyridine, it’s important to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

3-bromo-2-methoxy-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-9-6(10)5-8-7(12-9)3-2-4-11-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIVTSWBCOLRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=N1)C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methoxy-1,5-naphthyridine

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